molecular formula C14H16N2O4S B4655741 2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide

2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide

Cat. No. B4655741
M. Wt: 308.35 g/mol
InChI Key: WQDFGQVWDBIUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide inhibits BTK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, resulting in the inhibition of B-cell receptor signaling and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide has been shown to have anti-inflammatory effects in preclinical studies. 2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and dendritic cells. 2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide also inhibits the activation of T-cells and the production of Th1 and Th17 cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide is its high selectivity for BTK, which reduces the risk of off-target effects. 2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide is also highly potent, with an IC50 value in the low nanomolar range. However, 2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the development of 2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide and other BTK inhibitors. One area of focus is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another area of focus is the development of BTK inhibitors with improved pharmacokinetic properties, such as increased solubility and bioavailability. Finally, there is interest in the development of BTK inhibitors for the treatment of non-B-cell malignancies, such as solid tumors.

Scientific Research Applications

2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide has been extensively studied in preclinical and clinical trials for the treatment of various diseases. In preclinical studies, 2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2,5-dimethyl-N-[4-(methylsulfamoyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9-8-13(10(2)20-9)14(17)16-11-4-6-12(7-5-11)21(18,19)15-3/h4-8,15H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDFGQVWDBIUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-[4-(methylsulfamoyl)phenyl]furan-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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